molecular formula C7H6Cl2N4 B13999711 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-75-1

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13999711
CAS No.: 923282-75-1
M. Wt: 217.05 g/mol
InChI Key: ZTSAHFSNLLWFPA-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolopyrimidines, which are recognized as purine analogues and are frequently investigated for their diverse pharmacological potential . The molecular structure features a planar, fused bicyclic ring system, a characteristic confirmed in closely related compounds through crystal structure analysis . The reactive chloro and 2-chloroethyl substituents make this molecule a valuable building block ( synthon ) for further chemical modifications. It is commonly used as a precursor in the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chloro group is displaced by various amines and other nucleophiles . Researchers utilize this core structure to develop novel ligands for biological targets. For instance, pyrazolopyrimidine derivatives have been extensively explored as potent and selective sigma-1 receptor (σ1R) ligands, with some analogues demonstrating promising antagonistic activity in preclinical pain models . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to handling.

Properties

CAS No.

923282-75-1

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

7-chloro-1-(2-chloroethyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2

InChI Key

ZTSAHFSNLLWFPA-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CN=C2Cl)CCCl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine generally involves:

  • Construction of the pyrazolo[4,3-d]pyrimidine ring system.
  • Introduction of chlorine atoms at specific positions, notably at the 7-position on the ring.
  • Alkylation at the N-1 position with a 2-chloroethyl moiety.

The key challenge is achieving regioselective substitution and maintaining the stability of the chloroethyl group during synthesis.

Stepwise Preparation Approaches

Preparation of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine core can be synthesized by condensation reactions involving appropriate precursors such as formamidine salts and dichloro-substituted acrylonitriles or related intermediates. For example, a related pyrimidine derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is prepared by condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts under controlled temperature and basic conditions. These conditions include dropwise addition at 0-50 °C, followed by heating at 50-110 °C to promote elimination of hydrogen chloride and ring closure, yielding the chlorinated heterocycle with high purity and yield.

Alkylation with 2-Chloroethyl Group at N-1 Position

The N-1 alkylation with a 2-chloroethyl substituent is commonly performed by nucleophilic substitution reactions. A typical method involves reacting the 4-amino or 4-chloro pyrazolo[4,3-d]pyrimidine core with 1-(2-chloroethyl)piperidine or similar chloroethyl reagents in polar aprotic solvents such as dimethylformamide (DMF) under basic conditions (e.g., sodium hydride or potassium tert-butoxide). The reaction is conducted at low to room temperature over several hours to ensure regioselective substitution at the N-1 position without affecting other sensitive sites.

Representative Synthetic Procedure (Adapted)

Step Reagents & Conditions Outcome Yield & Purity
1 Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, then cyclization with formamidine acetate and sodium methoxide in methanol at 30-70 °C Formation of chlorinated pyrazolo-pyrimidine intermediate 90.2%, purity 99.3%
2 Treatment of pyrazolo[4,3-d]pyrimidine intermediate with phosphorus oxychloride and DMF under reflux for 5-12 hours Chlorination at 7-position to form 7-chloro derivative 70-75% yield
3 Alkylation with 1-(2-chloroethyl)piperidine or 2-chloroethyl halides in anhydrous DMF with sodium hydride at 0 °C to room temperature for 18 hours Introduction of 1-(2-chloroethyl) substituent at N-1 position 45-70% yield, high purity

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield (%) Notes
Core synthesis 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine acetate, sodium methoxide Methanol, 30-70 °C, 6-12 h ~90 High purity, one-pot cyclization
7-Chlorination Phosphorus oxychloride, DMF Reflux, 5-12 h 70-75 Efficient chlorination
N-1 Alkylation 1-(2-chloroethyl)piperidine, NaH or KOtBu, DMF 0 °C to RT, 18 h 45-70 Regioselective substitution

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, dechlorinated derivatives, and coupled products with various functional groups.

Scientific Research Applications

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[4,3-d]pyrimidine Derivatives

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Substituents Molecular Formula Molecular Weight Key Properties References
7-Chloro-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine 1-phenyl, 5-CF₃, 7-Cl C₁₂H₇ClF₃N₄ 314.67 g/mol mp: 198°C; ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H), 6.50–7.81 (m, 5H)
7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine 1,3,5-trimethyl, 7-Cl C₈H₉ClN₄ 196.64 g/mol Melting point and NMR data not reported; commercially available (MFCD11107642)
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine 5,7-diCl, unsubstituted at N1 C₅H₂Cl₂N₄ 189.00 g/mol Density: 1.8 g/cm³; Boiling point: 322.6°C; LogP: 1.32
3-Isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine 3-isobutyl, 7-Cl C₉H₁₁ClN₄ 210.66 g/mol No bioactivity data reported; used in phosphodiesterase research
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(2-chloroethyl), pyrazolo[3,4-d]pyrimidinone C₇H₇ClN₄O 198.61 g/mol Antitumor activity; planar crystal structure with N–H⋯O hydrogen bonds

Physicochemical and Crystallographic Insights

  • Planarity and Stability: The pyrazolo[4,3-d]pyrimidine core is highly planar, as seen in crystal structures (r.m.s. deviation: 0.0071 Å for pyrazolo[3,4-d]pyrimidinone derivatives). This planarity facilitates π-π stacking in biological targets .
  • Hydrogen Bonding : Strong N–H⋯O interactions stabilize the crystal lattice of 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, while weak C–H⋯Cl interactions further consolidate packing .

Key Research Findings and Trends

Substituent-Driven Bioactivity :

  • Electron-withdrawing groups (e.g., CF₃, Cl) at position 5 or 7 enhance metabolic stability and target binding .
  • Bulky substituents at N1 (e.g., phenyl, 2-chloroethyl) may improve pharmacokinetic profiles by reducing enzymatic degradation .

Synthetic Challenges :

  • Chlorination at position 7 is achieved efficiently using POCl₃, but regioselectivity remains a challenge in polysubstituted analogs .

Clinical Relevance: Pyrazolo[4,3-d]pyrimidine scaffolds are structurally related to sildenafil (Viagra™), which targets phosphodiesterase-4.

Biological Activity

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₅H₄Cl₂N₄
  • CAS Number : 923282-64-8
  • Molecular Weight : 191.02 g/mol
  • Storage Conditions : Refrigerated environment recommended for stability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Research indicates that this compound may exert its effects through:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Several studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine exhibit potent inhibition against various CDKs, which are crucial for cell cycle regulation. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against CDK2 and CDK7 .

Anticancer Efficacy

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Below is a summary of findings from recent studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.46CDK inhibition and apoptosis induction
HCT-116 (Colon Cancer)0.79Cell cycle arrest at G1 phase
A549 (Lung Cancer)< 1DNA binding affinity and apoptosis
U-87MG (Glioma)0.36Inhibition of Aurora-A kinase

These results indicate a promising anticancer profile, with significant potency observed across multiple cell lines.

Study 1: In Vitro Cytotoxicity

A study conducted by Reddy et al. synthesized various pyrazolo[4,3-d]pyrimidine derivatives, including the target compound. The study reported that the compound exhibited notable cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values of 0.46 µM and 0.79 µM respectively. The mechanism was linked to the inhibition of key regulatory proteins involved in cell division .

Study 2: In Vivo Efficacy

In an in vivo model using mice bearing tumor xenografts, administration of the compound resulted in a significant increase in lifespan compared to control groups treated with standard chemotherapy agents like fluorouracil. The treatment group showed a lifespan increase of approximately 42.86%, indicating potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyrazolo[3,4-d]pyrimidine core. Introduce the 2-chloroethyl group via nucleophilic substitution or alkylation. For example, react 7-chloro-1H-pyrazolo[4,3-d]pyrimidine with 2-chloroethyl chloride in dimethylformamide (DMF) with anhydrous sodium acetate as a base .
  • Step 2 : Optimize yield by varying solvents (e.g., DMF vs. THF), temperature (reflux at 80–100°C), and stoichiometry. Monitor purity via HPLC or TLC.
  • Critical Note : Ensure inert conditions (argon/nitrogen) to prevent side reactions with moisture-sensitive intermediates .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are typical?

  • Methodology :

  • Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and planarity. For pyrazolo[3,4-d]pyrimidine analogs, expect:
  • Planarity : RMS deviation < 0.01 Å for fused rings.
  • Hydrogen bonding : Strong N–H⋯O interactions (e.g., N–H distance ~1.86 Å) .
  • Compare with computational models (DFT) to validate electronic properties. Tools like WebMO or Gaussian are recommended .

Q. What biological activities are associated with this compound, and how are assays designed to evaluate them?

  • Methodology :

  • Antitumor assays : Use cell lines (e.g., HeLa, MCF-7) to assess proliferation inhibition via MTT assays. IC₅₀ values are typically reported .
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using enzymatic assays with ATP-competitive binding protocols .
  • Controls : Include reference inhibitors (e.g., staurosporine) and validate with Western blotting for downstream signaling markers .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dechlorinated derivatives?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., 1H-pyrazolo[4,3-d]pyrimidine from Cl loss).
  • Optimization :
  • Reduce reaction time to <12 hours.
  • Add radical scavengers (e.g., BHT) to prevent free-radical side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology :

  • Purity verification : Re-analyze compound batches via NMR and HRMS. Impurities as low as 5% can skew IC₅₀ values .
  • Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.
  • Structural analogs : Compare activity with derivatives (e.g., 1-methyl or 1-isopropyl variants) to identify substituent effects .

Q. What computational strategies predict binding modes of this compound with kinase targets?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Focus on chloroethyl group positioning near hydrophobic residues (e.g., Phe in EGFR) .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

Safety and Handling

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Waste disposal : Collect halogenated waste separately and incinerate via certified facilities .

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